molecular formula C26H21N3O3 B2519742 2-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358478-80-4

2-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2519742
CAS RN: 1358478-80-4
M. Wt: 423.472
InChI Key: ZPTYLQBPWNUQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the family of isoquinolinone derivatives and exhibits a wide range of biological activities.

Scientific Research Applications

Thermo-physical Properties and Solvent Interactions

Thermo-physical Properties of 1,3,4-oxadiazole Derivatives : A study by Godhani et al. (2013) provides a comprehensive thermo-physical characterization of two compounds related to the 1,3,4-oxadiazole derivatives, examining their behavior in chloroform (CF) and N,N-dimethylformamide (DMF). The research investigates the compounds' density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, offering insights into the structural effects on Gibbs energy of activation, enthalpy of activation, and entropy of activation in CF and DMF Godhani, D. R., Dobariya, P. B., Sanghani, A. M., & Mehta, J. P., 2013.

Antimicrobial and Antifungal Activities

Synthesis and Biological Evaluation of 1,3,4-oxadiazole Derivatives : Research by Sirgamalla and Boda (2019) explores the synthesis of novel 1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives, showing potent antimicrobial and antifungal activities. The study underscores the compounds' effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents Sirgamalla, R., & Boda, S., 2019.

Electroluminescence and Photophysical Properties

Electroluminescence of Isoquinoline π-Conjugated Imidazole Derivatives : Nagarajan et al. (2014) synthesized a series of highly fluorescent, isoquinoline π-conjugated imidazole derivatives, analyzing their photophysical, electrochemical, and thermal properties. The study highlights the compounds' potential in organic light-emitting diodes, demonstrating "pure" white light emission, which is significant for applications in electronic displays and lighting Nagarajan, N., Prakash, A., Velmurugan, G., Shakti, N., Katiyar, M., Venuvanalingam, P., & Renganathan, R., 2014.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-31-19-14-12-18(13-15-19)29-16-23(21-10-6-7-11-22(21)26(29)30)25-27-24(28-32-25)20-9-5-4-8-17(20)2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTYLQBPWNUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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